Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate
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Overview
Description
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the boronic ester group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The boronic ester group in this compound could potentially participate in Suzuki coupling reactions, which are used to form carbon-carbon bonds. The pyrrole ring might also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored under normal conditions. Pyrroles are aromatic and relatively stable, but they can be sensitive to air and moisture .Scientific Research Applications
Synthesis and Structural Analysis
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate, a boric acid ester intermediate, demonstrates significant applications in chemical synthesis and structural analysis. Huang et al. (2021) conducted a study on similar compounds involving three-step substitution reactions, confirming structures through spectroscopy and mass spectrometry. Their findings included X-ray diffraction measurements and conformational analyses using density functional theory (DFT). This highlighted the compound’s relevance in understanding molecular structures and physicochemical properties, with implications for material science and molecular engineering (Huang et al., 2021).
Epigenetic Research
In the field of epigenetics, compounds like Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate contribute to the understanding of DNA methylation and demethylation processes. Wu and Zhang (2017) reviewed the role of TET dioxygenases in active DNA demethylation, a process vital for gene expression regulation and embryonic development. This research can potentially link such chemical compounds to the mechanisms of DNA demethylation, possibly influencing future studies in genetics and molecular biology (Wu & Zhang, 2017).
Pharmaceutical Applications
These compounds also find applications in pharmaceutical research. For instance, in a study by Li et al. (2014), a derivative was used in the synthesis of a new drug candidate for neuropsychiatric and neurological disorders. This underscores the potential of such compounds in drug development, particularly in areas requiring complex molecular architectures (Li et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-14-9)10(15)16-5/h6-7,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVMPMYZRFLSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-3-carboxylate |
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